Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate
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Overview
Description
Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by its unique structure, which includes a benzoate ester linked to an oxazole ring through a propanoyl group. The presence of the methoxy group on the oxazole ring adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Attachment of the Propanoyl Group: The oxazole ring is then reacted with a propanoyl chloride in the presence of a base to form the propanoyl-substituted oxazole.
Formation of the Benzoate Ester: The final step involves the esterification of the propanoyl-substituted oxazole with isopropyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the oxazole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl-substituted oxazole derivatives.
Reduction: Formation of alcohol-substituted propanoyl derivatives.
Substitution: Formation of amide or ether derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring and the propanoyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzoate: shares similarities with other benzoate esters and oxazole derivatives.
4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide: is another compound with a similar structural motif.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O5 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
propan-2-yl 4-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C17H20N2O5/c1-11(2)23-17(21)12-4-6-13(7-5-12)18-15(20)9-8-14-10-16(22-3)19-24-14/h4-7,10-11H,8-9H2,1-3H3,(H,18,20) |
InChI Key |
ZCRDXNLRNAHXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
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